Dipentaerythritol hexanonanoate

Description

Properties

CAS No. |

64704-32-1 |

|---|---|

Molecular Formula |

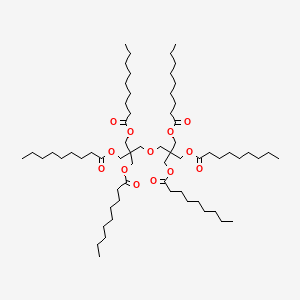

C64H118O13 |

Molecular Weight |

1095.6 g/mol |

IUPAC Name |

[3-nonanoyloxy-2-[[3-nonanoyloxy-2,2-bis(nonanoyloxymethyl)propoxy]methyl]-2-(nonanoyloxymethyl)propyl] nonanoate |

InChI |

InChI=1S/C64H118O13/c1-7-13-19-25-31-37-43-57(65)72-51-63(52-73-58(66)44-38-32-26-20-14-8-2,53-74-59(67)45-39-33-27-21-15-9-3)49-71-50-64(54-75-60(68)46-40-34-28-22-16-10-4,55-76-61(69)47-41-35-29-23-17-11-5)56-77-62(70)48-42-36-30-24-18-12-6/h7-56H2,1-6H3 |

InChI Key |

HNMLCKQHVKBVLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Catalytic Esterification: Core Mechanism and Catalyst Selection

The synthesis of dipentaerythritol hexanonanoate proceeds via a dehydration-condensation reaction between dipentaerythritol and nonanoic acid derivatives. A nitrogen atmosphere is essential to prevent oxidative degradation, while solid catalysts ensure high selectivity and minimal byproduct formation.

Solid Catalysts: Enhancing Selectivity and Yield

Stannous oxide (SnO) and magnesium oxide (MgO) are the most effective catalysts, enabling reactions at 180–260°C with catalyst loadings of 0.04–0.15% of the total reactant mass. These catalysts suppress polyol carbonization, a common issue in traditional acid-catalyzed processes, thereby improving product color (APHA ≤40) and reducing post-reaction purification steps.

Comparative Catalyst Performance

| Catalyst | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Acid Number (mg KOH/g) |

|---|---|---|---|---|

| Stannous oxide | 210–260 | 7–14 | 98.5 | ≤0.15 |

| Magnesium oxide | 180–220 | 10–12 | 97.8 | ≤0.20 |

| Sodium aluminate | 200–240 | 8–12 | 96.2 | ≤0.25 |

Process Parameters and Optimization Strategies

Reactant Stoichiometry and Molar Ratios

A weight ratio of 1:6.3–7.2 (dipentaerythritol:nonanoic acid) ensures complete esterification. Excess acid drives the reaction toward hexaester formation, while lower ratios risk incomplete esterification. For example, a 1:7.2 ratio with 3,5,5-trimethylhexanoic acid achieves >98% conversion.

Temperature and Time Profiles

- Dehydration phase : 180–260°C for 7–14 hours under nitrogen.

- Deacidification phase : 160–210°C under vacuum (≤80 Pa) for 0.5–1 hour to remove unreacted acid.

Example Synthesis (Patent CN101234969A)

| Component | Quantity (g) | Conditions | Outcome |

|---|---|---|---|

| Dipentaerythritol | 127 | 210°C, 10 h, SnO catalyst (0.3846 g) | Yield: 490 g (98.5%) |

| 3,5,5-Trimethylhexanoic acid | 514 | N₂ atmosphere, vacuum deacidification | Acid number: 0.15 mg KOH/g |

Industrial-Scale Production and Equipment Design

Quality Control and Product Characterization

Key Performance Metrics

Analytical Techniques

- Acid number titration : Ensures residual acidity <0.2 mg KOH/g.

- GC-MS : Verifies ester purity and identifies byproducts like mono- or diesters.

Environmental and Economic Considerations

Comparative Analysis with Alternative Esters

| Property | This compound | Pentaerythritol Tetraester | Trimethylolpropane Triester |

|---|---|---|---|

| Viscosity (25°C, cP) | 7,500 | 2,200 | 1,800 |

| Thermal stability (°C) | >300 | 280 | 260 |

| Biodegradability (%) | 82 | 75 | 68 |

Data synthesized from patent claims and manufacturer specifications.

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol hexanonanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dipentaerythritol hexanonanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Employed in the development of biocompatible materials for medical applications.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of high-performance coatings, adhesives, and lubricants

Mechanism of Action

The mechanism of action of dipentaerythritol hexanonanoate involves its ability to interact with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release dipentaerythritol and hexanoic acid, which can then participate in further biochemical reactions. The polyol structure of dipentaerythritol allows it to form multiple hydrogen bonds, enhancing its interactions with other molecules and materials .

Comparison with Similar Compounds

Table 1: Solubility and Molecular Weight Comparison

| Compound | Water Solubility (g/L) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Mesoerythritol | 620 (high) | 122 | Insecticides, food additives |

| Pentaerythritol | 60 (moderate) | 136 | Alkyd resins, explosives |

| Dipentaerythritol | 3 (low) | 254 | Polymer crosslinkers |

| Dipentaerythritol hexaacrylate | Insoluble | 692 | UV-curable coatings |

| Dipentaerythritol hexanonanoate | Theoretical: <1 | ~878 | Lubricants, plasticizers |

Table 2: Application-Specific Performance

| Property | This compound | Pentaerythritol Tetranonanoate | Trimethylolpropane Trinonanoate |

|---|---|---|---|

| Viscosity | High (>10,000 cps inferred) | Moderate (~500 cps) | Low (~50 cps) |

| Thermal Stability | Excellent (>200°C) | Good (~150°C) | Moderate (~120°C) |

| Hydrophobicity | Extreme | High | Moderate |

Economic and Regulatory Considerations

Technical-grade dipentaerythritol prices exceed those of simpler polyols, which may restrict hexanonanoate’s adoption outside specialized sectors like aerospace or high-end automotive lubricants . Regulatory approvals (e.g., OMRI for organic farming) further prioritize mesoerythritol in agrochemicals, whereas hexanonanoate’s applications remain industrial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.